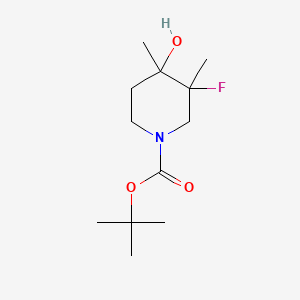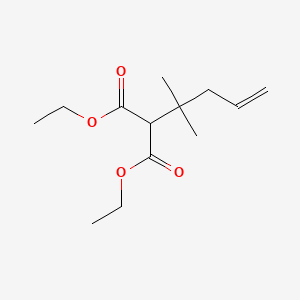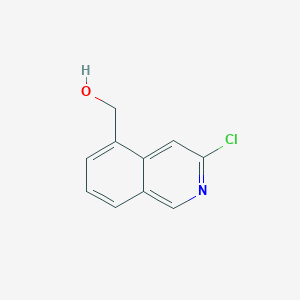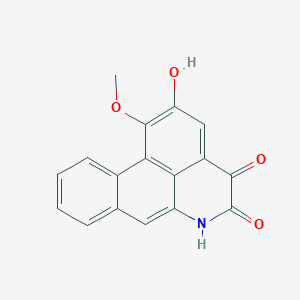
4,5-Dioxodehydroasimilobine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxodehydroasimilobine involves the extraction from Houttuynia cordata . The extraction process typically uses solvents like dichloromethane to isolate the compound from the plant material
Industrial Production Methods
Industrial production methods for this compound are not widely reported. The compound is primarily obtained through natural extraction from plants rather than synthetic industrial processes .
Chemical Reactions Analysis
Types of Reactions
4,5-Dioxodehydroasimilobine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4,5-Dioxodehydroasimilobine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Aristololactam Alkaloids: These compounds share a similar skeleton and are also isolated from plants of the Aristolochiaceae family.
Aporphine Alkaloids: These alkaloids have a similar structure and biological activity.
Uniqueness
4,5-Dioxodehydroasimilobine is unique due to its specific molecular structure and its potent antiplatelet aggregation activity . This makes it a valuable compound for research in cardiovascular therapeutics .
Properties
Molecular Formula |
C17H11NO4 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |
InChI |
InChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21) |
InChI Key |
FPIKZASYTJSPJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


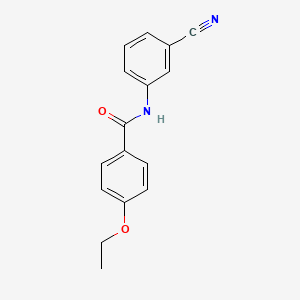
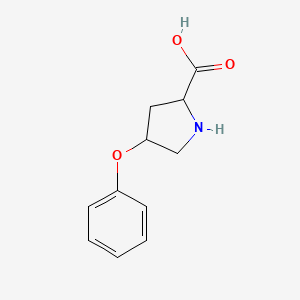
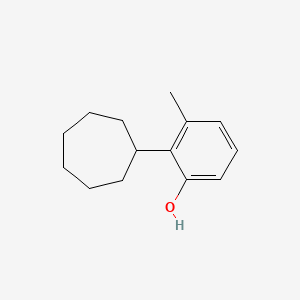
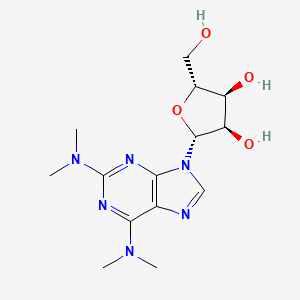
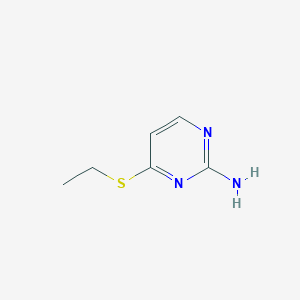
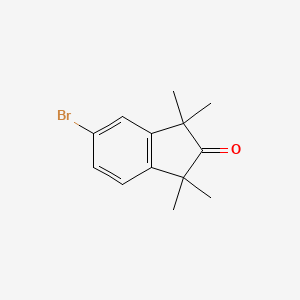
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
